molecular formula C26H28N2O4 B5559251 2-{4-Methoxy-3-[(3-methoxyphenoxy)methyl]phenyl}-3-propyl-1,2,3,4-tetrahydroquinazolin-4-one

2-{4-Methoxy-3-[(3-methoxyphenoxy)methyl]phenyl}-3-propyl-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B5559251
M. Wt: 432.5 g/mol
InChI Key: DYILXTIHIFNPAX-UHFFFAOYSA-N
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Description

2-{4-Methoxy-3-[(3-methoxyphenoxy)methyl]phenyl}-3-propyl-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound with a unique structure that includes methoxy groups, phenyl rings, and a tetrahydroquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-Methoxy-3-[(3-methoxyphenoxy)methyl]phenyl}-3-propyl-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the phenyl ring: This involves the reaction of appropriate methoxy-substituted benzene derivatives.

    Introduction of the quinazolinone core: This step often involves cyclization reactions using suitable reagents and conditions.

    Final assembly: The final step involves coupling the phenyl ring with the quinazolinone core under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{4-Methoxy-3-[(3-methoxyphenoxy)methyl]phenyl}-3-propyl-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of quinones or other oxidized derivatives.

    Reduction: This can result in the formation of reduced analogs with different properties.

    Substitution: This can involve the replacement of methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can yield alcohols or amines.

Scientific Research Applications

2-{4-Methoxy-3-[(3-methoxyphenoxy)methyl]phenyl}-3-propyl-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{4-Methoxy-3-[(3-methoxyphenoxy)methyl]phenyl}-3-propyl-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. The exact mechanism would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

2-{4-Methoxy-3-[(3-methoxyphenoxy)methyl]phenyl}-3-propyl-1,2,3,4-tetrahydroquinazolin-4-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-methoxy-3-[(3-methoxyphenoxy)methyl]phenyl]-3-propyl-1,2-dihydroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4/c1-4-14-28-25(27-23-11-6-5-10-22(23)26(28)29)18-12-13-24(31-3)19(15-18)17-32-21-9-7-8-20(16-21)30-2/h5-13,15-16,25,27H,4,14,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYILXTIHIFNPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(NC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)OC)COC4=CC=CC(=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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